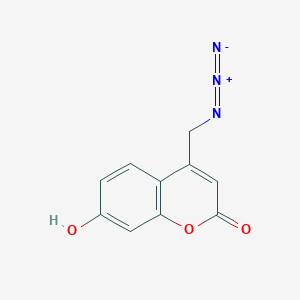

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

Description

Contextualization of Coumarin (B35378) Scaffolds in Advanced Chemical Sciences

Coumarins are a class of naturally occurring compounds characterized by a benzopyrone framework. wikipedia.orgresearchgate.net This scaffold is prevalent in numerous plant species and has been extensively studied for its diverse biological activities. wikipedia.orgnih.gov The simple, low molecular weight structure of coumarins, combined with their high bioavailability and solubility in many organic solvents, makes them attractive starting points for the design of new therapeutic agents. wikipedia.orgnih.gov

In the realm of medicinal chemistry, coumarin derivatives have been investigated for a wide array of pharmacological applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov Their biological activity often stems from their ability to interact with various enzymes and receptors within living organisms. wikipedia.org

Beyond their medicinal applications, the photophysical properties of coumarins are of significant interest. nih.gov The conjugated π-system of the coumarin core imparts fluorescent properties to many of its derivatives, leading to their use as fluorescent dyes, sensors, and molecular probes. nih.govresearchgate.net This luminescence is a key feature that is exploited in various analytical and imaging techniques. wikipedia.org

Significance of Azide (B81097) Functionality in Molecular Design and Bioorthogonal Chemistry

The azide group (–N₃) is a small, high-energy functional group that plays a crucial role in modern chemical synthesis, particularly in the field of bioorthogonal chemistry. nih.govatdbio.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The azide group is an ideal participant in such reactions due to its bio-inert nature, meaning it does not readily react with biological molecules. nih.gov

The most prominent application of the azide functionality is in "click chemistry," a concept introduced to describe reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic example of a click reaction, where an azide reacts with a terminal alkyne to form a stable triazole linkage. atdbio.comorganic-chemistry.org This reaction is highly efficient and has been widely adopted for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. nih.gov

Another important bioorthogonal reaction involving azides is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living cells and organisms. nih.gov The azide group's ability to participate in these selective and efficient ligation reactions has made it an indispensable tool for labeling, tracking, and modifying biomolecules in their natural environment. nih.gov

Overview of Research Trajectories for 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

The research surrounding this compound primarily focuses on its utility as a profluorophore, a molecule that is initially non-fluorescent but can be chemically converted into a fluorescent species. nih.gov The key to its function lies in the interplay between the 7-hydroxycoumarin core and the azidomethyl group at the 4-position.

The synthesis of this compound typically involves the Pechmann condensation to form the coumarin ring system. researchgate.net The 7-hydroxy group is crucial for the fluorescence of the coumarin, but its emission can be quenched or altered by modification. nih.gov In this compound, the azidomethyl group serves as a "caged" or "protected" functionality. nih.gov

A significant research application involves using this compound in conjunction with the Staudinger ligation. nih.gov In the presence of a phosphine (B1218219), the azide group is reduced, triggering a chemical transformation that "un-cages" the fluorophore and leads to a "turn-on" fluorescence response. nih.gov This property makes it a valuable tool for developing fluorescent probes to detect specific biological events or molecules. For instance, it has been used in systems designed for the detection of nucleic acids. nih.gov The compound's ability to switch from a non-fluorescent to a fluorescent state upon a specific chemical reaction provides a high signal-to-noise ratio, which is desirable for sensitive detection assays. mdpi.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇N₃O₃ |

| CAS Number | 866560-73-8 nih.gov |

| Primary Application | Profluorophore for bioorthogonal chemistry nih.gov |

| Activation Mechanism | Staudinger ligation with phosphines nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-13-12-5-6-3-10(15)16-9-4-7(14)1-2-8(6)9/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINZJRIIEQWZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Azidomethyl 7 Hydroxy 2h Chromen 2 One

Strategic Approaches to the Chromen-2-one Core Synthesis

The chromen-2-one (coumarin) core is a common scaffold in many natural and synthetic compounds. Its synthesis has been extensively studied, with several established methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acidic catalyst. slideshare.netjetir.org For the synthesis of 7-hydroxycoumarin derivatives, resorcinol is the phenolic starting material of choice. tandfonline.com

The reaction mechanism is understood to begin with the formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to yield the final coumarin (B35378) product. slideshare.net Concentrated sulfuric acid is a traditional and effective condensing agent for this reaction, particularly for polyhydric phenols like resorcinol where the hydroxyl groups are meta-oriented. slideshare.netyoutube.com However, to improve yields and create more environmentally friendly protocols, various other catalysts have been explored. scispace.comscispace.com

Table 1: Comparison of Catalysts in Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5°C to RT | 18 h | 88 | jetir.org |

| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110 | 100 min | ~95 | scispace.comscispace.com |

| Nano-crystalline sulfated-zirconia | Resorcinol, Ethyl Acetoacetate | 150 | 1 h | High | wordpress.com |

| Indium (III) chloride | Resorcinol, Ethyl Acetoacetate | Not specified | Not specified | Good | scispace.com |

This table is interactive and allows for sorting and filtering of data.

While the Pechmann condensation is prevalent, other synthetic routes to the coumarin nucleus exist. These include the Perkin reaction, Knoevenagel condensation, Wittig reaction, Reformatsky reaction, and Claisen rearrangement. scispace.comresearchgate.net Another significant method involves the reaction of 2'-hydroxyacetophenone with a carbonate source, such as diethyl carbonate, in the presence of a base to form the 4-hydroxycoumarin scaffold. researchgate.netsciepub.com Furthermore, the condensation of resorcinol with malic acid, a variation of the Pechmann reaction, can also be used to produce 7-hydroxycoumarin, although this process can face challenges like solidification and foaming which can be mitigated by additives like nitrobenzene. google.com

Introduction of the 4-(azidomethyl) Moiety

Once the 7-hydroxycoumarin core is established, the next phase of the synthesis involves introducing the azidomethyl group at the C4 position. This is typically achieved through a two-step sequence involving halogenation followed by nucleophilic substitution.

To introduce the azide (B81097) group via nucleophilic substitution, a suitable leaving group must first be installed. This is accomplished by synthesizing a 4-(halomethyl) derivative from a 4-methyl-7-hydroxycoumarin precursor, which is readily available through the Pechmann condensation of resorcinol and ethyl acetoacetate. jetir.orgscispace.com The methyl group at the C4 position can then be halogenated, typically brominated or chlorinated, to produce intermediates like 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one or 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. researchgate.netnih.gov This transformation is a critical step in preparing the molecule for the introduction of the azide.

With the 4-(halomethyl) precursor in hand, the final step is a nucleophilic substitution reaction to introduce the azide moiety. The 4-(halomethyl)-7-hydroxy-2H-chromen-2-one is reacted with an azide source, such as sodium azide (NaN₃) or a phase-transfer catalyst system with tetrabutylammonium azide. nih.govnih.gov The halide atom serves as a good leaving group, which is displaced by the azide anion (N₃⁻) to form the target compound, 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one. nih.gov This reaction is a standard and efficient method for creating organic azides from alkyl halides.

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency

Key optimization parameters for the Pechmann condensation include:

Catalyst Choice : While strong acids like H₂SO₄ are effective, solid acid catalysts like Amberlyst-15 offer advantages such as easier work-up, reusability, and often higher yields under solvent-free conditions. scispace.comscispace.com

Temperature : The optimal temperature varies with the catalyst used. For instance, reactions with concentrated sulfuric acid are often started at low temperatures (around 5°C) and allowed to warm, while reactions with Amberlyst-15 are typically heated to over 100°C. jetir.orgscispace.com

Reaction Time : The use of more efficient catalysts or microwave irradiation can significantly reduce reaction times from several hours to under two hours. scispace.comwordpress.com

Table 2: Optimization of Pechmann Condensation with Amberlyst-15 Catalyst

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst Loading | 10 mol% | ~95 | scispace.com |

| Temperature | 110°C | ~95 | scispace.com |

| Time | 100 min | ~95 | scispace.com |

| Solvent | Solvent-free | ~95 | scispace.com |

This table is interactive and allows for sorting and filtering of data.

For the nucleophilic substitution step, optimization involves selecting an appropriate solvent and azide source. The choice between sodium azide in a polar aprotic solvent like DMF or a biphasic system with a phase-transfer catalyst can influence reaction rates and ease of purification. nih.gov

Considerations for Scalable Synthesis in Academic Research

Scaling up the synthesis of this compound from milligram to gram quantities in an academic research setting presents several practical considerations. While the individual reaction steps are based on well-established chemical principles, transitioning to a larger scale requires careful attention to safety, reaction control, and purification methods.

One of the primary considerations in the scalable synthesis of the 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one precursor via the Pechmann condensation is the exothermic nature of the reaction, particularly during the addition of concentrated sulfuric acid. On a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and the formation of undesired byproducts. The use of a jacketed reaction vessel with controlled cooling would be advisable to maintain the optimal reaction temperature.

Furthermore, the work-up procedure for the Pechmann condensation, which typically involves quenching the reaction mixture in ice water, needs to be managed carefully at a larger scale to control the release of heat and ensure safe handling of the acidic solution. The subsequent filtration and washing of the crude product also require appropriately sized equipment to handle the increased volume of solids and liquids.

In the subsequent azidation step, the primary safety concern is the use of sodium azide, which is a toxic and potentially explosive compound. tutorchase.com When performing this reaction on a larger scale, strict adherence to safety protocols is paramount. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment, and having a plan for the safe quenching and disposal of any residual azide. The choice of solvent, typically DMF, also requires consideration for its safe handling and disposal in larger quantities.

Finally, ensuring the consistency and reproducibility of the synthesis at a larger scale requires careful monitoring of all reaction parameters, including reaction times, temperatures, and stoichiometric ratios of reactants and reagents. Detailed documentation of each batch is essential for troubleshooting and optimizing the scalable synthesis process within an academic research environment.

Derivatization and Functionalization Strategies Employing 4 Azidomethyl 7 Hydroxy 2h Chromen 2 One

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, reliability, and biocompatibility. sigmaaldrich.comwikipedia.org This reaction facilitates the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, a transformation that has been extensively applied to 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one for creating a diverse array of molecular hybrids. nih.govoaji.net

Formation of 1,2,3-Triazole Hybrids and Conjugates with Diverse Alkynes

The azide group of this compound readily participates in CuAAC reactions with a wide range of terminal alkynes, leading to the synthesis of novel coumarin-triazole conjugates. nih.govoaji.net This strategy has been employed to link the coumarin (B35378) scaffold to various molecular entities, including propargylamines and other acetylene-containing molecules. nih.gov For instance, a series of 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety were synthesized through the click reaction of azidoalkyloxy-2H-chromen-2-ones with different propargylamines. nih.gov The reaction typically proceeds with high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. oaji.net

The versatility of the alkyne partner allows for the introduction of a wide range of functional groups and molecular architectures, enabling the creation of hybrid molecules with tailored properties. This approach has been instrumental in the development of new compounds with potential applications in various fields, including medicinal chemistry. nih.govnih.gov

Investigation of Catalyst Systems and Ligands for CuAAC Efficiency

The efficiency of the CuAAC reaction is significantly influenced by the catalyst system employed. While early procedures utilized copper(I) sources directly, the most common and convenient method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govbeilstein-journals.org This approach maintains the necessary concentration of the active Cu(I) catalyst. nih.gov

To enhance the reaction rate, stabilize the Cu(I) oxidation state, and prevent catalyst-induced degradation of substrates, various ligands are employed. nih.govtcichemicals.comresearchgate.net Tris(triazolylmethyl)amine-based ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), have proven to be particularly effective in accelerating the reaction and are widely used in bioconjugation. nih.govtcichemicals.com The choice of ligand can be critical, especially in biological systems, to minimize cytotoxicity and improve reaction yields. nih.govrsc.org For example, the use of excess ligand has been shown to be beneficial in reactions involving sensitive biomolecules. nih.gov

The development of novel and more efficient ligands is an active area of research, aiming to create catalysts that are not only highly active but also stable against oxidation and dissociation. nih.gov

Regioselectivity Studies in CuAAC-Derived Triazole Formation

A key feature of the CuAAC reaction is its high regioselectivity, predominantly yielding the 1,4-disubstituted 1,2,3-triazole isomer. oaji.netnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org

The mechanism of the CuAAC reaction explains this regioselectivity. It is now widely accepted that the reaction proceeds through a stepwise mechanism involving copper acetylide intermediates. nih.gov Density Functional Theory (DFT) calculations have shown that the formation of a dinuclear copper acetylide complex is a key step. nih.gov The azide then binds to one of the copper centers, and subsequent steps lead to the formation of a six-membered copper-containing ring intermediate, which then collapses to form the 1,4-disubstituted triazole product. nih.gov This mechanistic pathway has a significantly lower activation barrier than the pathway leading to the 1,5-isomer, thus accounting for the observed regioselectivity. nih.gov

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used to selectively synthesize the 1,5-disubstituted triazole isomer, providing a complementary method to CuAAC. mdpi.com

Modifications at the 7-Hydroxy Position of the Chromen-2-one Scaffold

The 7-hydroxy group of the coumarin ring is another key site for chemical modification, allowing for the fine-tuning of the molecule's electronic and biological properties.

Esterification and Etherification for Modulating Electronic Properties

Esterification and etherification of the 7-hydroxy group are common strategies to alter the electronic properties of the coumarin scaffold. nih.gov These modifications can influence the molecule's fluorescence, reactivity, and interactions with biological targets. auctoresonline.orgmdpi.com

For example, the synthesis of alkyl esters of 7-hydroxycoumarin-3-carboxylic acid has been shown to modulate the compound's biological activity. nih.gov Similarly, etherification of the 7-hydroxy group, for instance, by reaction with ethyl 4-bromobutyrate, creates an ether linkage that can be further functionalized. prepchem.com

Computational studies using Density Functional Theory (DFT) have shown that substitutions on the coumarin ring, including at the 7-position, can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net This, in turn, affects the electronic absorption spectra and other optoelectronic properties. mdpi.com For instance, the introduction of a hydroxyl group can alter the exciton (B1674681) binding energy and shift the absorption profile. mdpi.com Such modifications are crucial for designing coumarin derivatives with specific photophysical or biological functions. auctoresonline.orgnih.gov

Conjugation of 7-Hydroxycoumarin Derivatives to Other Functional Groups

The presence of the azido (B1232118) group in this compound makes it an ideal candidate for conjugation to a wide array of other molecules through highly efficient and specific chemical reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.govtcichemicals.com This reaction facilitates the covalent linkage of the coumarin derivative to any molecule bearing a terminal alkyne.

The CuAAC reaction is characterized by its high yield, tolerance of a wide range of functional groups, and mild reaction conditions, often proceeding in aqueous environments. nih.govapjonline.in This makes it particularly suitable for the bioconjugation of sensitive molecules such as peptides, proteins, nucleic acids, and small-molecule drugs. nih.govescholarship.org For instance, a derivative of this compound could be conjugated to an alkyne-modified peptide to create a fluorescently labeled probe for studying peptide-protein interactions.

Beyond click chemistry, the azide functionality can participate in other transformations, such as the Staudinger ligation with phosphine-containing molecules, providing an alternative route for bioconjugation.

The 7-hydroxy group on the coumarin ring offers an additional site for derivatization. It can be alkylated or acylated to modify the photophysical properties of the fluorophore or to introduce another point of attachment. mdpi.com For example, etherification or esterification of the hydroxyl group can alter the molecule's solubility and cell permeability. mdpi.com

A summary of potential conjugation partners for derivatives of this compound is presented in the table below.

| Functional Group on Conjugation Partner | Conjugation Chemistry | Resulting Linkage | Potential Application |

| Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Fluorescent labeling of biomolecules nih.govresearchgate.net |

| Phosphine (B1218219) | Staudinger Ligation | Aza-ylide intermediate, then amide | Bioconjugation under copper-free conditions |

| Carboxylic Acid (after reduction of azide) | Amide Coupling | Amide | Attachment of small molecules or linkers |

| Aldehyde/Ketone (after reduction of azide) | Reductive Amination | Amine | Linkage to carbohydrate or other carbonyl-containing molecules |

These conjugation strategies enable the transformation of this compound into a diverse range of functional probes tailored for specific biological investigations.

Introduction of Additional Functionalities for Multi-Modal Probe Design

The development of multi-modal probes, which combine multiple detection or functional capabilities within a single molecule, is a rapidly advancing area of chemical biology. uzh.chnih.gov this compound is an excellent starting scaffold for the design of such probes due to its inherent fluorescence and the presence of two distinct functional handles for modification.

Multi-modal probes can be designed to, for example, combine fluorescence imaging with another modality like positron emission tomography (PET) or magnetic resonance imaging (MRI). This is achieved by conjugating a chelating agent capable of binding a radionuclide or a paramagnetic metal ion to the coumarin scaffold. The azido group is a prime site for introducing such functionalities via click chemistry with an alkyne-derivatized chelator. uzh.chresearchgate.net

Furthermore, a targeting ligand can be incorporated to direct the probe to a specific cell type, organelle, or protein. This is often a peptide, antibody fragment, or a small molecule with known binding affinity for a biological target. nih.gov The synthesis of such a probe would involve a multi-step process where the targeting moiety and the secondary imaging component are sequentially or orthogonally conjugated to the this compound core.

An example of a synthetic strategy for a dual-modality probe is outlined below:

| Step | Reaction | Reactant | Resulting Functionality |

| 1 | Click Chemistry (CuAAC) | Alkyne-functionalized chelator (e.g., DOTA-alkyne) | Covalent attachment of a metal-chelating moiety |

| 2 | Metal Chelation | Radionuclide (e.g., Gallium-68) or Paramagnetic Ion (e.g., Gadolinium) | PET or MRI contrast agent capability researchgate.net |

| 3 | Amide Coupling (at 7-hydroxy position after modification) | Targeting peptide with a carboxylic acid | Cell or tissue-specific targeting |

The resulting trimodal probe would possess:

A fluorescent reporter (the coumarin core) for optical imaging.

A radiolabel or paramagnetic center for PET or MRI.

A targeting ligand for specific localization.

This integrated approach allows for correlative imaging, providing complementary information from different imaging techniques and enhancing the precision of biological studies. The versatility of the this compound scaffold, therefore, opens up significant possibilities for the creation of sophisticated tools for diagnostics and biomedical research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the coumarin (B35378) ring. The protons at positions 5, 6, and 8 will appear as a characteristic set of doublets and a doublet of doublets. A key feature would be a singlet for the proton at C3. The methylene (B1212753) protons of the azidomethyl group (-CH₂N₃) would likely appear as a singlet in the range of 4.0-5.0 ppm. The phenolic hydroxyl proton at C7 would present as a broad singlet, the position of which is dependent on the solvent and concentration. rsc.org

In the ¹³C NMR spectrum, the most downfield signal corresponds to the carbonyl carbon (C2) of the lactone ring. Other quaternary carbons, such as C4, C7, C8a, and C4a, can be identified by their characteristic shifts. The carbon of the azidomethyl group is anticipated to resonate in the 45-55 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one (in DMSO-d₆) Data are predicted based on analogous structures like 7-hydroxy-4-methyl-coumarin. rsc.orgresearchgate.net

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2 | - | ~161 |

| 3 | ~6.2 (s, 1H) | ~110 |

| 4 | - | ~150 |

| 4a | - | ~112 |

| 5 | ~7.6 (d, 1H) | ~126 |

| 6 | ~6.8 (dd, 1H) | ~113 |

| 7 | - | ~162 |

| 8 | ~6.7 (d, 1H) | ~102 |

| 8a | - | ~155 |

| -CH₂N₃ | ~4.5 (s, 2H) | ~50 |

| 7-OH | ~10.6 (s, 1H) | - |

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of the azidomethyl group to its corresponding carbon signal and confirm the assignments for the C-H pairs on the aromatic ring (C5-H5, C6-H6, C8-H8, and C3-H3). ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons. For instance, correlations would be expected from the methylene protons of the azidomethyl group to the C3, C4, and C4a carbons, unequivocally confirming the attachment of the azidomethyl group at the C4 position. ceon.rsrsc.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, which is useful for identifying adjacent protons in the aromatic spin system (e.g., H5-H6). ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help to confirm the spatial relationship between different parts of the molecule. ceon.rs

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations, including Azide (B81097) Stretches

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by several characteristic absorption bands. researchgate.netnih.gov The most diagnostic feature of this molecule is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears in the region of 2100-2160 cm⁻¹. nih.gov

Other significant vibrations include a broad O-H stretching band for the phenolic hydroxyl group around 3200-3400 cm⁻¹, a strong C=O stretching vibration for the α,β-unsaturated lactone at approximately 1700-1730 cm⁻¹, and several bands in the 1620-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic and pyrone rings. nih.govjocpr.com

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 (Strong, Sharp) |

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3400 (Broad) |

| Lactone Carbonyl (C=O) | C=O Stretch | 1700 - 1730 (Strong) |

| Aromatic/Pyrone Rings | C=C Stretch | 1620 - 1450 (Multiple bands) |

| Phenolic C-O | C-O Stretch | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of the compound. For this compound (C₁₀H₇N₃O₃), the calculated molecular weight is 217.18 g/mol . bldpharm.comnih.gov

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The expected [M+H]⁺ ion would be observed at m/z 218.0560.

The fragmentation pattern in the mass spectrum offers further structural confirmation. A characteristic fragmentation pathway for azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. Therefore, a prominent peak at m/z 189 ([M-N₂]⁺) would be expected, corresponding to the formation of a nitrenium ion intermediate. Further fragmentation would involve the coumarin core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Photophysical Profiling

UV-Vis spectroscopy provides insights into the electronic properties of the molecule. The 7-hydroxycoumarin scaffold is a well-known fluorophore. The absorption spectrum is characterized by intense absorption bands in the UV and near-visible regions, corresponding to π→π* electronic transitions within the conjugated system of the coumarin ring. researchgate.net Typically, 7-hydroxycoumarins exhibit a major absorption peak around 320-330 nm and another strong absorption near 360-400 nm, depending on the solvent and pH. researchgate.netresearchgate.net The azide group itself does not significantly alter the main chromophore, but its presence enables powerful applications. For example, in "click chemistry," the reaction of the azide with an alkyne results in the formation of a triazole, which extends the conjugation and leads to a noticeable red-shift in the absorption and emission spectra, a property exploited in fluorogenic probing. jenabioscience.com

X-ray Crystallography for High-Resolution Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the exact title compound is not published, the structure of a very close analog, 4-azidomethyl-6-isopropyl-2H-chromen-2-one, provides excellent insight. nih.govresearchgate.net

From this analog, it can be inferred that the coumarin (2H-chromen-2-one) ring system is essentially planar. The azidomethyl group would be positioned at C4, with the N-N-N bond angle of the azide group being close to linear. In the crystal lattice, molecules are expected to be linked by intermolecular interactions. The 7-hydroxy group of the title compound would be a key player in forming strong O-H···O hydrogen bonds, likely with the carbonyl oxygen of an adjacent molecule, a feature observed in the crystal structure of 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate. researchgate.net Additionally, weak C-H···O hydrogen bonds and π–π stacking interactions between the planar coumarin rings of adjacent molecules would contribute to the stability of the crystal packing. nih.govresearchgate.net

Table 3: Representative Crystal Data for a 4-azidomethyl-coumarin Analog Data from 4-azidomethyl-6-isopropyl-2H-chromen-2-one. nih.govresearchgate.net

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.895 (2) |

| b (Å) | 7.862 (2) |

| c (Å) | 11.592 (4) |

| α (°) | 72.218 (6) |

| β (°) | 79.662 (5) |

| γ (°) | 82.430 (6) |

| Volume (ų) | 586.7 (3) |

| Z | 2 |

Conformational Analysis of the Chromen-2-one and Azidomethyl Moieties

The chromen-2-one (coumarin) core is a fused heterocyclic system composed of a benzene (B151609) ring and a pyrone ring. In related coumarin structures, this ring system is typically planar or nearly planar. For instance, in the crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one, the benzopyran ring system is essentially planar, with a maximum deviation of only 0.017 (1) Å. nih.gov Similarly, the coumarin ring system in 7-hydroxy-4-(hydroxymethyl)coumarin is also almost planar. iucr.org This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the fused rings. It is therefore highly probable that the chromen-2-one moiety in "this compound" also adopts a planar conformation.

The conformation of the azidomethyl group (-CH₂N₃) at the C4 position is of particular interest. The flexibility of this substituent arises from the rotation around the C4-C(methylene) and C(methylene)-N(azide) bonds. In the crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one, the azidomethyl group is involved in weak C—H···O hydrogen bonds. nih.gov The specific torsion angles define the spatial orientation of the azide group relative to the coumarin plane. While the precise values for the title compound are not determined, studies on other 3-substituted 4-hydroxycoumarins have shown that substituents can adopt conformations where they are either in the plane of the coumarin ring or oriented out of the plane. nih.gov The preferred conformation will be a balance of steric and electronic effects.

| Structural Parameter | Analogous Compound | Observed Value | Reference |

| Benzopyran Ring Deviation | 4-azidomethyl-6-isopropyl-2H-chromen-2-one | 0.017 (1) Å | nih.gov |

| Coumarin Ring System Planarity | 7-Hydroxy-4-(hydroxymethyl)coumarin | r.m.s. deviation = 0.0216 Å | iucr.org |

This table presents data from analogous compounds to infer the likely conformation of "this compound".

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of "this compound" is expected to be stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking interactions.

The 7-hydroxy group is a potent hydrogen bond donor. In the crystal structure of 7-dimethylamino-4-hydroxycoumarin hydrate, the hydroxyl group is involved in hydrogen bonding with water molecules. bohrium.com In the absence of a solvent of crystallization, the 7-hydroxy group of one molecule can form hydrogen bonds with the carbonyl oxygen or the azide nitrogen of a neighboring molecule. The carbonyl group at the C2 position is a good hydrogen bond acceptor.

Furthermore, the azidomethyl group can participate in weak C—H···O or C—H···N hydrogen bonds. In 4-azidomethyl-6-isopropyl-2H-chromen-2-one, weak C—H···O hydrogen bonds link molecules into ladder-like structures. nih.gov

The planar nature of the coumarin ring system facilitates π-π stacking interactions. These interactions are a significant contributor to the crystal packing of many coumarin derivatives. acs.orgresearchgate.net The stacking can occur in various arrangements, such as face-to-face or offset, and the distances between the centroids of the aromatic rings are typically in the range of 3.3 to 3.8 Å. nih.govacs.org For example, in the crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one, π-π interactions are observed between inversion-related molecules, with centroid-centroid distances ranging from 3.679 (2) to 3.876 (2) Å. nih.gov The presence of the electron-donating 7-hydroxy group and the electron-withdrawing nature of the coumarin lactone can lead to donor-acceptor type π-π stacking, further stabilizing the crystal lattice. researchgate.net

| Interaction Type | Participating Groups | Analogous Compound Example | Reference |

| Hydrogen Bonding | 7-Hydroxy (donor), Carbonyl Oxygen (acceptor) | 7-dimethylamino-4-hydroxycoumarin hydrate | bohrium.com |

| Weak Hydrogen Bonding | C-H of azidomethyl (donor), Carbonyl Oxygen (acceptor) | 4-azidomethyl-6-isopropyl-2H-chromen-2-one | nih.gov |

| π-π Stacking | Coumarin ring systems | 4-azidomethyl-6-isopropyl-2H-chromen-2-one | nih.gov |

| π-π Stacking | Benzenoid and lactone rings | 3-Carboxy and 3-Amido Coumarin Derivatives | acs.orgresearchgate.net |

This table summarizes the expected intermolecular interactions in the crystal structure of "this compound" based on data from analogous compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of coumarin (B35378) derivatives. For compounds structurally similar to 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one, DFT methods are employed to optimize the molecular geometry and calculate key electronic parameters. nih.govd-nb.inforesearchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For azido-containing chromones, the azido (B1232118) group significantly influences the electronic density and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also calculated to predict reactive sites. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is vital for understanding how the molecule will interact with other chemical species, including biological macromolecules. d-nb.inforesearchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | A relatively small energy gap is expected. | Indicates higher chemical reactivity and potential for biological activity. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) is anticipated around the carbonyl oxygen, hydroxyl oxygen, and azide (B81097) group; positive potential (blue) near the hydrogens. | Predicts sites for electrophilic and nucleophilic attacks, crucial for intermolecular interactions. |

| Global Reactivity Descriptors | High electrophilicity index. | Suggests the molecule is a good electron acceptor, which can be important in biological charge-transfer processes. |

This table is generated based on findings from related coumarin and chromone (B188151) derivative studies. d-nb.inforesearchgate.net

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is widely applied to coumarin derivatives to explore their potential as inhibitors of various enzymes. mdpi.comnih.gov Studies on similar 7-hydroxycoumarin and 4-substituted coumarin derivatives have shown interactions with a range of biological targets, including protein kinases, cholinesterases, and carbonic anhydrase. nih.govnih.govsci-hub.st

For this compound, docking simulations would predict its binding affinity and interaction patterns within a protein's binding pocket. Key interactions typically observed for coumarins include:

Hydrogen Bonding: The 7-hydroxy group and the carbonyl oxygen of the coumarin core are common hydrogen bond donors and acceptors. researchgate.net

Hydrophobic Interactions: The aromatic benzopyran ring system frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. sci-hub.st

Azido Group Interaction: The azidomethyl group at the 4-position can form specific interactions, including weak hydrogen bonds or dipolar interactions, potentially enhancing binding affinity and selectivity. nih.gov

Table 2: Potential Biological Targets and Key Interactions for this compound based on Docking Studies of Analogues

| Potential Target Class | Example Target | Predicted Interacting Residues/Interactions | Reference for Analogue Studies |

|---|---|---|---|

| Protein Kinases | Casein Kinase II (CK2), Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds with active site residues (e.g., Lys, Met); hydrophobic interactions. nih.govresearchgate.net | nih.govresearchgate.net |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | π-π stacking with aromatic residues in the active site gorge; H-bonds with serine or histidine. | nih.govnih.gov |

| Carbonic Anhydrase | Carbonic Anhydrase II | Coordination with the active site Zinc ion (via the hydroxyl or carbonyl group); hydrogen bonds with asparagine and glutamine residues. sci-hub.st | sci-hub.st |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Interactions within the hydrophobic active site cavity. | nih.gov |

This table compiles potential interactions based on studies of various coumarin derivatives.

Molecular Dynamics Simulations to Understand Compound Behavior in Aqueous and Biological Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, complementing the static picture offered by molecular docking. nih.gov For coumarin-protein complexes, MD simulations are used to assess the stability of the binding pose and the flexibility of the system. mdpi.comnih.govresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are monitored over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the binding pose is stable. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. High fluctuations in active site residues can indicate induced-fit effects upon ligand binding. mdpi.comnih.gov

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure, with stable values suggesting the ligand does not cause significant unfolding or destabilization. mdpi.com

For this compound, MD simulations in an explicit solvent system (water) would be crucial to confirm the stability of docked poses and to understand how water molecules might mediate ligand-protein interactions. nih.gov The simulations would reveal whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time.

Theoretical Prediction of Spectroscopic Parameters and Photophysical Characteristics

Theoretical methods can accurately predict spectroscopic parameters, which serves as a valuable tool for structural confirmation when compared with experimental data. nih.gov DFT calculations are commonly used to compute NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. d-nb.infomdpi.com

For azidochromones, theoretical calculations have shown good agreement with experimental NMR chemical shifts, although deviations can occur for carbons or protons near electronegative groups like the azide. nih.gov Similarly, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific bands to functional groups like the azide (N₃) stretch, carbonyl (C=O) stretch, and hydroxyl (O-H) bend.

The photophysical characteristics, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy, can also be predicted. These calculations help to understand the electronic transitions occurring within the molecule, which are influenced by the extended π-system of the coumarin core and its substituents. nih.gov

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Region (based on similar compounds) | Reference for Analogue Studies |

|---|---|---|---|

| IR Spectroscopy | Azide (N₃) stretch | ~2100 cm⁻¹ | nih.gov |

| Carbonyl (C=O) stretch | ~1700-1740 cm⁻¹ | researchgate.net | |

| Hydroxyl (O-H) stretch | ~3200-3400 cm⁻¹ | researchgate.net | |

| ¹H NMR | CH₂ (azidomethyl) protons | ~4.5 - 5.0 ppm | nih.gov |

| Aromatic protons | ~6.5 - 7.8 ppm | researchgate.net |

| UV-Vis Spectroscopy | λmax (in ethanol) | ~320 - 350 nm | nih.gov |

This table presents expected values based on experimental and theoretical data for structurally related azidochromones and hydroxycoumarins.

Structure-Property Relationship Modeling using Cheminformatics Approaches

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.comdntb.gov.ua For coumarin derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for activity. nih.govmdpi.com

These models generate contour maps that highlight regions where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for activity. A QSAR study on 4-azidomethyl coumarin derivatives could reveal the importance of the azidomethyl group's size and electrostatic properties for its biological function. researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Bioorthogonal Reactions Beyond CuAAC and SPAAC

While CuAAC and SPAAC are powerful tools, the quest for reactions with faster kinetics, alternative reactivity, and improved biocompatibility continues. nih.govnobelprize.org The azide (B81097) group on the coumarin (B35378) scaffold is a versatile handle for a variety of transformations beyond traditional "click" chemistry.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complement to the copper-catalyzed reaction which yields 1,4-disubstituted triazoles, RuAAC provides selective access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgnih.gov This alternative regioselectivity opens new avenues for designing labeled biomolecules where the specific orientation and spacing of the conjugate are critical for function. Research indicates that complexes like [Cp*RuCl] are effective catalysts for this transformation, even with internal alkynes, broadening the scope of potential reaction partners for coumarin-azide probes. organic-chemistry.orgnih.govbohrium.com

Staudinger Ligation: One of the earliest bioorthogonal reactions, the Staudinger ligation, involves the reaction of an azide with a phosphine (B1218219) to form an amide bond. nih.govwikipedia.org This reaction is highly chemoselective and can be performed in complex biological environments, including living cells. nih.govnih.gov Adapting phosphine reagents to react with 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one could enable new bioconjugation strategies, particularly in contexts where metal catalysts are undesirable. thermofisher.comnih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: Recognized as one of the fastest bioorthogonal reactions, IEDDA involves the cycloaddition of a tetrazine with a strained alkene or alkyne. nobelprize.orgnih.gov While the coumarin compound itself contains an azide, future derivatives could be conceptualized where the azide is converted to a strained dienophile, or the coumarin is linked to a tetrazine, enabling rapid labeling for real-time imaging applications.

Photoclick Chemistry: Light-catalyzed bioorthogonal reactions offer spatiotemporal control over labeling events. Future research could explore the development of this compound derivatives that are photoactivatable, allowing researchers to initiate conjugation at specific times and locations within a biological system.

| Reaction | Catalyst/Reagent | Product | Key Advantage |

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, reliability |

| SPAAC | Strained Alkyne | 1,4- and 1,5-isomers of 1,2,3-triazole | Copper-free, biocompatible biochempeg.com |

| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Alternative regioselectivity, use of internal alkynes organic-chemistry.orgacs.org |

| Staudinger Ligation | Phosphine | Amide bond | Metal-free, highly chemoselective nih.govwikipedia.org |

| IEDDA | Tetrazine/Strained Alkene | Dihydropyridazine | Extremely fast kinetics nobelprize.orgnih.gov |

Integration of this compound Derivatives into Advanced Nanomaterials for Research

The unique properties of nanomaterials, such as high surface-area-to-volume ratios and quantum effects, make them ideal platforms for developing advanced research tools. mdpi.com The "clickability" of this compound is a powerful feature for its covalent attachment to functionalized nanomaterials. nih.govmdpi.comipcms.fr

Researchers envision the integration of this coumarin-azide into various nanostructures:

Fluorescent Silica (B1680970) Nanoparticles: By clicking the coumarin derivative onto the surface of silica nanoparticles, exceptionally bright and photostable nanoprobes can be created for long-term cell tracking and imaging.

Quantum Dots (QDs): The coumarin can be attached to the surface of QDs to create Förster Resonance Energy Transfer (FRET) nanosensors. The coumarin can act as a FRET donor or acceptor to report on specific biological events, such as enzyme activity or protein-protein interactions.

Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with this fluorescent coumarin can lead to the development of multimodal imaging agents, enabling both magnetic resonance imaging (MRI) and fluorescence microscopy from a single probe.

Polymeric Micelles and Nanoparticles: The compound can be conjugated to polymers that self-assemble into micelles or nanoparticles. rsc.org These can be used for targeted drug delivery, where the coumarin fluorescence allows for tracking the nanocarrier's journey through a biological system. For instance, photo-activatable coumarin derivatives have been incorporated into nanoparticles for on-demand drug release. rsc.org

Development of Multi-Functional Probes for Unraveling Complex Biological Processes

Biological systems are intricate networks of simultaneous events. Probes that can detect multiple analytes or perform multiple functions are crucial for dissecting this complexity. The this compound scaffold is an excellent starting point for creating such sophisticated tools.

A promising strategy is the development of 'AND' logic gate probes. These probes only produce a signal upon the simultaneous detection of two or more distinct biological analytes. rsc.org Research has demonstrated the successful creation of coumarin-based 'AND' logic probes for detecting analytes like homocysteine in combination with peroxynitrite or nitroreductase. nih.govbath.ac.ukrsc.orgresearchgate.net By modifying the 7-hydroxy group and another position on the coumarin ring with different analyte-responsive moieties, a probe based on the subject compound could be designed to fluoresce only in a specific cellular state defined by the presence of multiple biomarkers. For example, one could envision a probe that incorporates:

The core this compound structure for fluorescence.

A recognition site for a specific enzyme that cleaves a quenching group from the 7-hydroxy position.

The azide group for clicking onto a specific cellular structure or protein.

This multi-functional probe would only fluoresce when it is localized to its target and the specific enzyme is active, providing highly specific information about a complex biological process.

| Probe Type | Functionality | Potential Application |

| 'AND' Logic Gate | Requires two or more analytes for signal activation. rsc.org | Detecting specific disease states defined by multiple biomarkers. |

| Dual-Labeling | Contains both a bioorthogonal handle (azide) and a reactive group for a specific biomolecule. | Stepwise labeling; first targeting a class of molecules then clicking a second reporter. |

| Theranostic Probe | Combines a therapeutic agent with an imaging component. | Simultaneously delivering a drug and monitoring its localization and uptake. |

Application in Live-Cell Chemistry and In Situ Labeling for Dynamic Biological Studies

A major goal in chemical biology is to study biological processes as they happen, within the unperturbed environment of a living cell. nih.gov The biocompatibility and fluorogenic potential of coumarin-azide derivatives make them highly suitable for live-cell imaging and in situ labeling. nih.govnih.govrsc.org

Future research will likely focus on optimizing these probes for demanding applications like super-resolution microscopy (e.g., STED, PALM/STORM). This requires fluorophores with exceptional photostability and brightness. The development of coumarin-based probes that can be specifically "clicked" onto a protein of interest inside a living cell allows for precise localization and tracking of that protein's dynamics. For example, a protein can be genetically engineered to contain an unnatural amino acid with an alkyne side chain. When the cell is then treated with this compound, the fluorescent coumarin becomes covalently attached only to the target protein, enabling its visualization without the background noise associated with less specific dyes. nih.gov Furthermore, the low cytotoxicity of many coumarin derivatives is a significant advantage for long-term dynamic studies in living organisms. nih.gov

Advanced Computational Design and Machine Learning Approaches for Next-Generation Coumarin-Azide Scaffolds

The traditional process of drug and probe discovery is being revolutionized by computational approaches. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) and machine learning are becoming indispensable for designing the next generation of coumarin-azide scaffolds. researchgate.netmdpi.com

3D-QSAR: This method builds computational models that correlate the three-dimensional properties of molecules with their biological activity. nih.govnih.govnih.gov By analyzing a series of coumarin derivatives, researchers can create a 3D-QSAR model that predicts which structural modifications on the coumarin ring or the azidomethyl linker will enhance desired properties like fluorescence quantum yield, target specificity, or cell permeability. researchgate.netresearchgate.net Such models have already been used to guide the rational design of coumarin derivatives as potent enzyme inhibitors. nih.govfrontiersin.org

Machine Learning and AI: As datasets of coumarin properties grow, machine learning algorithms can be trained to recognize complex patterns that are not obvious to human researchers. researchgate.netu-tokyo.ac.jp These models can screen vast virtual libraries of potential coumarin-azide derivatives to identify candidates with a high probability of success, drastically accelerating the discovery process. nih.gov AI can be used to optimize multiple parameters simultaneously, designing probes that are not only bright and specific but also have ideal solubility and low toxicity for in vivo applications. researchgate.netnih.gov

By combining the predictive power of computational design with synthetic chemistry, the development of novel coumarin-azide probes can become a more targeted and efficient endeavor, pushing the boundaries of what can be visualized and understood within the complex world of biology.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves functionalizing the coumarin core at the 4-position. A common route starts with 4-(chloromethyl)-7-hydroxycoumarin (CAS 25392-41-0), which undergoes nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the azidomethyl derivative. Alternative methods include diazo transfer reactions or modifying pre-synthesized coumarin scaffolds with azide-containing reagents .

Table 1 : Representative Synthetic Routes

| Starting Material | Reagents/Conditions | Key Challenges | Yield Range |

|---|---|---|---|

| 4-Chloromethyl coumarin | NaN₃, DMF, 80°C, 24h | Competing hydrolysis | 70–85% |

| 7-Hydroxycoumarin | Propargyl bromide + Staudinger reaction | Multi-step optimization | 50–65% |

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : The azidomethyl group (CH₂N₃) shows a triplet near δ 4.3 ppm (¹H) and δ 40–45 ppm (¹³C). The coumarin scaffold exhibits aromatic protons at δ 6.2–7.5 ppm .

- IR : A strong absorption band ~2100 cm⁻¹ confirms the azide (-N₃) group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of N₂ from the azide group).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-N₃ ≈ 1.47 Å) and confirms spatial orientation. SHELXL refinement is recommended for handling potential disorder .

Q. What are the primary research applications of this compound in chemical biology?

- Methodological Answer :

- Fluorescent Probes : The hydroxyl and azide groups enable conjugation via click chemistry (e.g., CuAAC with alkynes) for labeling biomolecules .

- Enzyme Inhibition : Structural analogs (e.g., 3-(4-chlorophenyl) coumarins) show activity against kinases and viral proteases, suggesting similar screening potential .

- Photodynamic Therapy : Coumarin derivatives are explored for light-activated ROS generation; azide functionalization may enhance targeting .

Advanced Research Questions

Q. How can researchers design bioorthogonal labeling experiments using this compound?

- Methodological Answer :

- Click Chemistry : React the azide group with DBCO-modified (dibenzocyclooctyne) biomolecules under copper-free conditions to avoid cytotoxicity.

- Optimization :

- Use kinetic analysis (UV-Vis or fluorescence quenching) to determine reaction rates.

- Validate conjugation efficiency via HPLC or gel electrophoresis .

- Case Study : A 2022 study achieved >90% labeling efficiency in live-cell imaging by coupling the azide-coumarin to a mitochondrial-targeting alkyne .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Solubility : Test formulations with cyclodextrins or PEGylation to improve bioavailability .

- Metabolic Stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify degradation pathways.

- Off-Target Effects : Use CRISPR-Cas9 gene editing to validate target specificity. A 2023 study linked inconsistent antiviral activity to CYP450-mediated metabolism .

Q. How can crystallographic disorder in azidomethyl-containing coumarins be addressed?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s PART and SIMU commands to model disordered azide groups. Validate with R1 < 5% and wR2 < 15% .

- Validation Tools : Mercury’s void analysis identifies solvent regions, while checkCIF flags geometric outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.